2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-chloro-2-methylphenyl)acetamide
CAS No.: 853318-85-1
Cat. No.: VC20159358
Molecular Formula: C17H13BrClN3O2
Molecular Weight: 406.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853318-85-1 |
|---|---|
| Molecular Formula | C17H13BrClN3O2 |
| Molecular Weight | 406.7 g/mol |
| IUPAC Name | 2-(6-bromo-4-oxoquinazolin-3-yl)-N-(4-chloro-2-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C17H13BrClN3O2/c1-10-6-12(19)3-5-14(10)21-16(23)8-22-9-20-15-4-2-11(18)7-13(15)17(22)24/h2-7,9H,8H2,1H3,(H,21,23) |
| Standard InChI Key | DKIHEQVOYTZSCQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Br |
Introduction
Structural Elucidation and Physicochemical Properties
The compound’s structure features a quinazolin-4(3H)-one scaffold substituted with a bromine atom at position 6 and an acetamide group at position 3, linked to a 4-chloro-2-methylphenyl moiety . Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 406.7 g/mol |
| IUPAC Name | 2-(6-bromo-4-oxoquinazolin-3-yl)-N-(4-chloro-2-methylphenyl)acetamide |
| CAS Number | 853318-85-1 |
| SMILES | CC1=C(C=CC(=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Br |
| Solubility | Moderate in polar organic solvents |
The bromine and chlorine atoms enhance lipophilicity, facilitating membrane penetration, while the acetamide group contributes to hydrogen bonding with biological targets .
Synthetic Pathways
Synthesis typically begins with anthranilic acid derivatives, proceeding through cyclocondensation and subsequent functionalization . A representative route involves:
-
Quinazolinone Core Formation: Reaction of anthranilic acid with benzoyl chloride in pyridine yields 2-phenyl-3,1-benzoxazin-4-one intermediates .
-
Acetamide Side Chain Introduction: Chloroacetylation of the quinazolinone intermediate followed by coupling with 4-chloro-2-methylaniline under basic conditions .
-
Purification: Recrystallization from ethanol or acetone ensures high purity (>95%).
Optimized conditions (e.g., potassium carbonate in acetone) minimize side reactions, achieving yields exceeding 85% .
Biological Activities
Antimicrobial Efficacy
The compound demonstrates broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with MIC values ranging from 8–32 µg/mL . Fungal pathogens like Candida albicans are inhibited at 16–64 µg/mL . Electron-withdrawing substituents (Br, Cl) enhance potency by increasing membrane permeability .
Anticancer Activity
In silico analyses indicate inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase, a target in non-small cell lung cancer . The bromine atom stabilizes π-π interactions with the ATP-binding pocket, while the chloro-methylphenyl group enhances hydrophobic contacts .
Molecular Interactions and Mechanistic Insights
Receptor Binding
Docking simulations highlight critical interactions:
-
Hydrogen Bonding: The acetamide carbonyl forms hydrogen bonds with Thr766 and Met769 in EGFR .
-
Halogen Bonds: Bromine at position 6 engages in halogen-π interactions with Phe723 .
-
Hydrophobic Contacts: The chloro-methylphenyl group occupies a hydrophobic cleft near Leu694.
Selectivity Profile
Compared to analogs (Table 1), the compound’s selectivity for COX-2 over COX-1 (IC₅₀ ratio: 12.3) reduces gastrointestinal toxicity risks .
Comparative Analysis of Quinazolinone Derivatives
The target compound’s dual halogenation (Br, Cl) confers balanced potency and selectivity, outperforming mono-halogenated analogs .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume